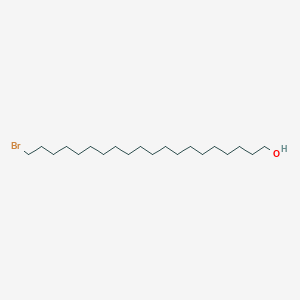

20-Bromoicosan-1-ol

Description

Properties

IUPAC Name |

20-bromoicosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNWCADSJRJNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCBr)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409188 | |

| Record name | 20-bromoicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92002-48-7 | |

| Record name | 20-bromoicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 20 Bromoicosan 1 Ol

Direct Halogenation Approaches for 20-Bromoicosan-1-ol

Direct halogenation of the corresponding diol is a primary and extensively studied method for producing ω-bromoalcohols like 20-bromoicosan-1-ol. This approach hinges on achieving high selectivity to prevent the formation of the dibrominated byproduct.

The most direct synthesis involves the selective monobromination of the symmetrical precursor, icosane-1,20-diol. In this reaction, one of the two terminal hydroxyl groups is substituted with a bromine atom. Statistically, a reaction without selectivity would yield a mixture of starting material, the desired monobrominated product, and the dibrominated byproduct, with a maximum theoretical yield of only 50% for the target compound. However, methodologies have been developed that afford high yields of the monobromide, suggesting a mechanism that alters the reactivity of the intermediate bromoalcohol compared to the starting diol. organic-chemistry.org

One proposed explanation for this high selectivity is the behavior of the initially formed 20-bromoicosan-1-ol in the reaction mixture. organic-chemistry.org The bromoalcohol product may act like a surfactant, forming aggregates such as reverse micelles in the organic solvent. organic-chemistry.org In these aggregates, the polar hydroxyl groups are shielded within the core, reducing their exposure to the acidic aqueous phase and thus hindering a second bromination reaction. organic-chemistry.org

The choice of brominating agent and the precise control of reaction conditions are critical for maximizing the yield and purity of 20-bromoicosan-1-ol. Aqueous hydrobromic acid (HBr) is a commonly used reagent for this transformation. organic-chemistry.orglookchem.com

Key findings from studies on the monobromination of α,ω-diols reveal the importance of the solvent system. Heating the diol with aqueous HBr in a non-polar organic solvent such as toluene (B28343), without the azeotropic removal of water, has been shown to produce the best results. organic-chemistry.org In contrast, actively removing water using a Dean-Stark apparatus was found to be detrimental, leading to lower yields and reduced selectivity. organic-chemistry.org The concentration of the reactants also plays a role in the reaction's selectivity. organic-chemistry.org

| Solvent System | Water Removal | Observed Outcome | Reference |

|---|---|---|---|

| Toluene / aq. HBr | No (Reflux) | High yield and purity of ω-bromoalkanol | organic-chemistry.org |

| Benzene / aq. HBr | Yes (Dean-Stark) | Lower yields, more starting diol recovered | organic-chemistry.orglookchem.com |

| Petroleum Ether / aq. HBr | No | Inconvenient and not highly selective | organic-chemistry.org |

Reductive Synthesis Routes to 20-Bromoicosan-1-ol

An alternative conceptual approach involves the synthesis of 20-bromoicosan-1-ol from a precursor that is already halogenated at both ends. This route is less commonly documented in scientific literature compared to direct halogenation of diols.

This theoretical pathway would begin with 1,20-dibromoeicosane. The challenge lies in selectively converting one of the terminal carbon-bromine bonds into a carbon-hydroxyl bond while leaving the other intact. This transformation is formally a nucleophilic substitution, where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, replacing one of the bromide leaving groups. chemguide.co.uksavemyexams.com The reaction would typically be carried out by heating the dibromoalkane with an aqueous solution of a base like sodium hydroxide. chemguide.co.uk

Achieving selectivity in such a substitution reaction is inherently difficult. Because both C-Br bonds at the termini of 1,20-dibromoeicosane are chemically equivalent, the nucleophile can attack either end with nearly equal probability. ucsb.edu Controlling the stoichiometry by using only one equivalent of the hydroxide source could, in principle, favor the mono-substituted product. However, this typically results in a statistical mixture of unreacted starting material, the desired 20-bromoicosan-1-ol, and the undesired icosane-1,20-diol. Separating these three long-chain compounds, which have similar physical properties, can be challenging. Consequently, this route is often less practical than the selective monobromination of the corresponding diol.

Multi-Step Synthesis Strategies Incorporating 20-Bromoicosan-1-ol as a Key Intermediate

20-Bromoicosan-1-ol is a valuable bifunctional building block in organic synthesis. Its utility stems from having two distinct reactive sites: the hydroxyl group and the carbon-bromine bond. This allows for sequential, controlled modifications, making it a key intermediate in the synthesis of more complex molecules.

Scalability and Industrial Production Considerations for 20-Bromoicosan-1-ol

The transition from laboratory-scale synthesis to industrial production of 20-bromoicosan-1-ol necessitates a thorough evaluation of synthetic methodologies based on criteria such as cost-effectiveness, safety, environmental impact, and the ability to consistently produce the target compound in high purity and yield. While specific industrial-scale production data for 20-bromoicosan-1-ol is not extensively published, an analysis of scalable methods for analogous long-chain ω-bromoalcohols provides insight into the key considerations for its large-scale synthesis.

The primary routes for the industrial synthesis of 20-bromoicosan-1-ol would likely involve the selective monobromination of a C20 diol (icosane-1,20-diol) or a multi-step approach involving chain extension. Each approach presents distinct advantages and challenges in a production environment.

Selective Monobromination of Icosane-1,20-diol

The most direct and atom-economical approach to 20-bromoicosan-1-ol is the selective monobromination of the corresponding α,ω-diol, icosane-1,20-diol. The primary challenge in this method is to control the reaction to favor the formation of the monobrominated product over the dibrominated byproduct, 1,20-dibromoicosane.

Several brominating agents can be employed, each with its own set of considerations for industrial application. A common and cost-effective method involves the use of hydrobromic acid (HBr). To enhance selectivity for monobromination, the reaction is often carried out in a biphasic system or with a solvent that can help to control the stoichiometry and reaction conditions. For instance, using toluene as a solvent has been shown to improve yields of the desired ω-bromo alcohol while minimizing the formation of the dibrominated product. researchgate.net

For more sensitive substrates or where higher selectivity is required, other brominating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) can be utilized. beilstein-journals.org While these reagents often provide higher yields and milder reaction conditions, their higher cost, the generation of significant stoichiometric byproducts (e.g., triphenylphosphine oxide), and more complex work-up procedures can be significant drawbacks on an industrial scale.

Comparative Analysis of Bromination Methods

| Synthetic Method | Brominating Agent | Typical Solvents | Key Industrial Considerations |

| Direct Bromination | Hydrobromic Acid (HBr) | Toluene, 1,2-dichloroethane | - Cost-effective reagent- Formation of dibrominated byproduct requires careful control of reaction conditions and stoichiometry- Potential for polymerization at elevated temperatures- Requires corrosion-resistant reactors |

| Phosphorus-Based Bromination | Phosphorus Tribromide (PBr₃) | Dichloromethane, Diethyl ether | - Higher selectivity and yield compared to HBr- Higher reagent cost- Generates phosphorous acid as a byproduct, requiring neutralization and disposal- Moisture-sensitive reagent |

| Appel-Type Reaction | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | Dichloromethane, Acetonitrile (B52724) | - Mild reaction conditions, suitable for sensitive substrates- High cost of reagents- Generates stoichiometric amounts of triphenylphosphine oxide, which can be challenging to remove on a large scale- Use of CBr₄ is subject to environmental regulations |

Chain Extension Methodologies

An alternative to the direct functionalization of a C20 precursor is the use of chain extension strategies, starting from shorter, more readily available building blocks. One patented approach for the synthesis of long-chain terminally functionalized alkanes involves a two-step process: olefin metathesis followed by a hydrometallation/halogenation sequence. epo.org

Purification and Process Control

A significant challenge in the industrial production of long-chain compounds like 20-bromoicosan-1-ol is the purification of the final product. The physical properties of the desired monobrominated product are often very similar to those of the starting diol and the dibrominated byproduct, making separation by distillation difficult and energy-intensive. Recrystallization is a common purification technique for such compounds, but it can lead to product loss and requires large volumes of solvent.

Process control is critical to minimize the formation of impurities. This includes precise temperature control, careful addition of reagents, and in-process monitoring of the reaction progress using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Advanced Spectroscopic and Chromatographic Characterization of 20 Bromoicosan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 20-Bromoicosan-1-ol

NMR spectroscopy serves as a primary tool for the structural elucidation of 20-Bromoicosan-1-ol by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of 20-Bromoicosan-1-ol provides distinct signals that correspond to the protons at the functionalized ends of the long alkyl chain and the protons of the methylene (B1212753) backbone. Analysis in a deuterated chloroform (B151607) (CDCl₃) solvent reveals key diagnostic peaks. The protons on the carbon adjacent to the hydroxyl group (C1) are deshielded and appear as a triplet at approximately 3.65 ppm. Similarly, the protons on the carbon bonded to the bromine atom (C20) are also shifted downfield, appearing as a triplet at around 3.42 ppm. The large, broad multiplet observed between 1.19 and 1.92 ppm corresponds to the 36 protons of the central methylene chain (C2-C19).

Table 1: ¹H NMR Spectral Data for 20-Bromoicosan-1-ol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.65 | Triplet (t) | 2H | H1 (-CH₂OH) |

| 3.42 | Triplet (t) | 2H | H20 (-CH₂Br) |

| 1.81 - 1.92 | Multiplet (m) | 2H | H19 (-CH₂CH₂Br) |

| 1.54 - 1.62 | Multiplet (m) | 2H | H2 (-CH₂CH₂OH) |

The ¹³C NMR spectrum complements the proton data by providing a signal for each chemically non-equivalent carbon atom in the molecule. The carbon atom attached to the electron-withdrawing hydroxyl group (C1) resonates furthest downfield at approximately 63.09 ppm. The carbon atom bonded to the bromine (C20) appears at about 34.04 ppm. The remaining carbon atoms of the long alkyl chain produce a cluster of signals in the more upfield region of the spectrum, typically between 25 and 33 ppm.

Table 2: ¹³C NMR Spectral Data for 20-Bromoicosan-1-ol in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 63.09 | C1 (-CH₂OH) |

| 34.04 | C20 (-CH₂Br) |

| 32.83 | C2 or C19 |

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For 20-Bromoicosan-1-ol, a COSY spectrum would show a cross-peak between the proton signal at 3.65 ppm (H1) and the multiplet for the H2 protons. Likewise, a correlation would be observed between the signal at 3.42 ppm (H20) and the multiplet corresponding to the H19 protons. This confirms the connectivity at both ends of the alkyl chain. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link the proton signals to their respective carbon signals. For instance, a cross-peak would be present between the ¹H signal at 3.65 ppm and the ¹³C signal at 63.09 ppm, confirming the C1-H1 assignment. Another key correlation would be seen between the ¹H signal at 3.42 ppm and the ¹³C signal at 34.04 ppm, assigning C20-H20. pressbooks.pubcolumbia.edu

Mass Spectrometry (MS) for Molecular Characterization of 20-Bromoicosan-1-ol

Mass spectrometry provides essential information on the molecular weight and elemental formula of 20-Bromoicosan-1-ol, while fragmentation analysis helps to confirm its structure.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. core.ac.uk For 20-Bromoicosan-1-ol, the molecular formula is C₂₀H₄₁BrO. epa.gov A key feature in the mass spectrum is the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks (M+ and M+2) of almost identical intensity, separated by two mass units. ulethbridge.ca HRMS would confirm the exact mass of these ions, matching the calculated monoisotopic mass of 376.234079 g/mol for the ⁷⁹Br isotope. epa.gov

Table 3: HRMS Data for 20-Bromoicosan-1-ol

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺ | C₂₀H₄₁⁷⁹BrO | 376.2341 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting product ions. libretexts.org This fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure. For a long-chain bromo-alcohol like 20-Bromoicosan-1-ol, characteristic fragmentation pathways include:

Loss of Water: A neutral loss of 18 Da, corresponding to the elimination of a water molecule from the alcohol terminus, is a common fragmentation for alcohols. jove.com

Loss of Hydrogen Bromide: A neutral loss of HBr (80/82 Da) can also occur.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for primary alcohols. slideshare.net

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, typically leading to a series of peaks separated by 14 Da (CH₂ units). libretexts.org

These fragmentation patterns, when analyzed, provide conclusive evidence for the presence of the terminal alcohol and bromide groups, as well as the length of the intervening alkyl chain.

Table 4: Predicted Key MS/MS Fragments for 20-Bromoicosan-1-ol

| Fragment Ion (m/z) | Description |

|---|---|

| [M-H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| [M-HBr]⁺ | Loss of hydrogen bromide from the molecular ion. |

| [CH₂(OH)]⁺ (m/z 31) | Result of alpha-cleavage at the alcohol end. |

Chromatographic Techniques for Purity Assessment and Isolation of 20-Bromoicosan-1-ol

The purification and purity assessment of 20-Bromoicosan-1-ol relies on a suite of chromatographic methods. These techniques exploit subtle differences in the physicochemical properties of the target molecule and any potential impurities, such as starting materials (e.g., 1,20-eicosanediol), byproducts, or degradation products. Column chromatography is a primary method for purification after synthesis. core.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For long-chain alcohols like 20-Bromoicosan-1-ol, derivatization is often necessary to increase volatility and improve chromatographic peak shape. usda.gov Trimethylsilyl (TMS) etherification of the hydroxyl group is a common strategy. nist.gov

The analysis of 20-Bromoicosan-1-ol by GC-MS would provide critical information. The retention time in the gas chromatogram is a characteristic feature, though it is highly dependent on the specific column and analytical conditions used. researchgate.netaxialscientific.comgcms.cz The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint.

For long-chain bromoalkanes, the mass spectrum exhibits characteristic isotopic patterns due to the presence of bromine isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. savemyexams.com This results in two molecular ion peaks (M+ and M+2) of almost equal intensity. savemyexams.com Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage next to the oxygen atom. libretexts.org For a TMS-derivatized alcohol, characteristic fragments would also be observed. The fragmentation of the carbon chain itself often results in clusters of peaks separated by 14 mass units, corresponding to successive losses of CH₂ groups. libretexts.org

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-derivatized 20-Bromoicosan-1-ol

| Parameter | Expected Observation | Significance |

| Retention Time | Dependent on column phase, length, and temperature program. | Aids in identification when compared to a standard. |

| Molecular Ion (M+) | Peaks corresponding to [C₂₀H₄₁BrOSi(CH₃)₃]⁺. | Confirms the molecular weight of the derivatized analyte. |

| Isotopic Peaks | M+ and M+2 peaks of nearly equal intensity. | Characteristic signature of a monobrominated compound. savemyexams.com |

| Key Fragments | Loss of •CH₃ from TMS group, loss of H₂O, cleavage of C-C bonds. | Provides structural information and confirms functional groups. libretexts.org |

Liquid chromatography-mass spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally labile compounds, making it a valuable tool for 20-Bromoicosan-1-ol without the need for derivatization. libretexts.orgguidechem.com Reversed-phase high-performance liquid chromatography (HPLC) is a common mode, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. dgfett.dequora.com

In an LC-MS system, the eluent from the HPLC column is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. guidechem.comuni-saarland.de ESI is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺ or adduct ions, which helps in the unambiguous determination of the molecular weight. ddtjournal.commiamioh.edu Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by fragmenting selected precursor ions. miamioh.edu

Hyphenated LC-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a frontier in analytical chemistry, combining the separation power of LC with the unparalleled structure elucidation capabilities of NMR. uni-saarland.desavemyexams.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column. bio-rad.com For a novel or uncharacterized sample containing 20-Bromoicosan-1-ol, LC-NMR could provide definitive structural confirmation of the compound and any co-eluting impurities in a single run. uni-saarland.desavemyexams.com

Table 2: Potential LC-MS Parameters for 20-Bromoicosan-1-ol Analysis

| Parameter | Typical Conditions |

| Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm) dgfett.de |

| Mobile Phase | Gradient of methanol (B129727) or acetonitrile (B52724) and water. dgfett.dequora.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). guidechem.comuni-saarland.de |

| Detection Mode | Positive ion mode to detect [M+H]⁺ or sodium adduct [M+Na]⁺. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. wisc.eduorgchemboulder.com For 20-Bromoicosan-1-ol, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. rsc.org The compound's polarity, primarily due to the hydroxyl group, dictates its interaction with the silica and its resulting retention factor (Rf) value. orgchemboulder.com Visualization can be achieved using methods like iodine vapor or specific chemical stains, as long-chain alcohols are not typically UV-active. libretexts.orgsavemyexams.comsavemyexams.com Patents have noted the use of TLC to confirm the purity of 20-Bromoicosan-1-ol after synthesis.

High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced and quantitative version of TLC. nih.gov It utilizes plates with smaller, more uniform particles, leading to higher resolution and sensitivity. nih.gov HPTLC is well-suited for purity profiling and the quantification of impurities. akjournals.com Densitometric scanning of the developed plate allows for the accurate measurement of the concentration of each separated component. nih.gov

Table 3: Comparative Features of TLC and HPTLC for 20-Bromoicosan-1-ol Analysis

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

| Primary Use | Qualitative analysis, reaction monitoring. wisc.edu | Quantitative analysis, purity profiling. nih.govakjournals.com |

| Stationary Phase | Silica or alumina (B75360) coated on glass or foil. savemyexams.com | High-performance silica gel with smaller particle size. nih.gov |

| Resolution | Lower | Higher |

| Analysis Time | Rapid | Rapid, with automated options. |

| Quantification | Semi-quantitative at best. | Highly quantitative with densitometry. nih.gov |

| Application | Manual spotting. orgchemboulder.com | Automated, precise band application. nih.gov |

Reaction Pathways and Mechanistic Investigations of 20 Bromoicosan 1 Ol

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 20-Bromoicosan-1-ol

The bromine atom at the C-20 position of 20-bromoicosan-1-ol serves as a leaving group in nucleophilic substitution reactions. The specific mechanism of these reactions, whether unimolecular (S_N1) or bimolecular (S_N2), is largely dictated by the structure of the substrate and the reaction conditions.

Unimolecular Nucleophilic Substitution (S_N1) Mechanisms and Carbocation Intermediates

The S_N1 reaction proceeds through a two-step mechanism. byjus.com The initial and rate-determining step involves the heterolytic cleavage of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. byjus.commasterorganicchemistry.com This step is favored in polar protic solvents, which can solvate both the resulting carbocation and the leaving group. byjus.com The stability of the carbocation is a crucial factor; tertiary carbocations are more stable and thus form more readily than secondary or primary carbocations. masterorganicchemistry.com In the case of 20-bromoicosan-1-ol, the bromine is on a primary carbon, making the formation of a primary carbocation highly unfavorable. Therefore, S_N1 reactions are generally not the preferred pathway for this compound under typical conditions.

Bimolecular Nucleophilic Substitution (S_N2) Mechanisms and Stereochemical Implications

The S_N2 reaction is a one-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemical configuration. savemyexams.compages.dev This mechanism is characteristic of primary and secondary haloalkanes. savemyexams.comchemguide.co.uk For 20-bromoicosan-1-ol, which is a primary bromoalkane, the S_N2 pathway is the dominant mechanism for nucleophilic substitution at the C-20 position. masterorganicchemistry.compages.dev The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com The presence of bulky substituents near the reaction center can sterically hinder the backside attack of the nucleophile, slowing down the reaction rate. masterorganicchemistry.com However, with a long, unbranched alkyl chain, 20-bromoicosan-1-ol presents minimal steric hindrance at the reaction site. A common example of an S_N2 reaction is the displacement of the bromide by a hydroxide (B78521) ion to form an alcohol. chemguide.co.uk

For instance, the reaction of 20-bromoicosan-1-ol with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) proceeds via an S_N2 mechanism to yield 20-azidoicosan-1-ol. researchgate.netresearchgate.net

| Reactant | Nucleophile | Product | Mechanism |

|---|---|---|---|

| 20-Bromoicosan-1-ol | NaN₃ | 20-Azidoicosan-1-ol | S_N2 |

| 20-Bromoicosan-1-ol | OH⁻ | Icosane-1,20-diol | S_N2 |

Regioselectivity and Competing Pathways in Substitution Reactions

While nucleophilic substitution at the bromine-bearing carbon is the primary reaction, other competing pathways can exist, particularly elimination reactions (E2). Elimination reactions are favored by strong, sterically hindered bases and higher temperatures. chemguide.co.uk In the case of 20-bromoicosan-1-ol, the use of a strong base could potentially lead to the formation of icos-19-en-1-ol. However, given that it is a primary haloalkane, substitution reactions are generally favored over elimination. The choice of nucleophile and reaction conditions is critical in directing the reaction towards the desired substitution product. For example, using a good nucleophile that is a weak base will favor substitution.

Reactions Involving the Hydroxyl Group of 20-Bromoicosan-1-ol

The primary hydroxyl group at the C-1 position of 20-bromoicosan-1-ol is also a site for various chemical transformations, including esterification, etherification, and oxidation. msu.edu

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol functionality of 20-bromoicosan-1-ol can readily undergo esterification. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. byjus.comchemguide.co.uk The reaction between an alcohol and a carboxylic acid is a reversible process known as Fischer esterification. chemguide.co.uk To drive the reaction towards the formation of the ester, water, a byproduct, is often removed.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. msu.edu This S_N2 reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Ester (R-COO-C₂₀H₄₀Br) |

| Esterification | Acid Chloride (R-COCl) | Ester (R-COO-C₂₀H₄₀Br) |

| Etherification | Alkyl Halide (R'-X) + Base | Ether (R'-O-C₂₀H₄₀Br) |

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 20-bromoicosan-1-ol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ocr.org.uk Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize a primary alcohol to an aldehyde. google.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, will oxidize the primary alcohol further to a carboxylic acid. ocr.org.uk Careful control of the reaction conditions is necessary to achieve the desired oxidation product and avoid unwanted side reactions.

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 20-Bromoicosanal |

| Potassium permanganate (KMnO₄) | 20-Bromoicosanoic acid |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 20-Bromoicosanoic acid |

Dehydration and Elimination Reactions

20-Bromoicosan-1-ol possesses two sites susceptible to elimination reactions: the hydroxyl group and the bromine atom. These reactions, typically leading to the formation of an alkene, proceed via different mechanisms and require distinct reaction conditions.

Dehydration of the Alcohol Functional Group

The acid-catalyzed dehydration of the primary alcohol group in 20-bromoicosan-1-ol results in the loss of a water molecule to form icos-19-en-1-yl bromide. libretexts.org For primary alcohols, this transformation proceeds through an E2 (bimolecular elimination) mechanism due to the high instability of a primary carbocation that would be required for an E1 pathway. ucalgary.capearson.comjove.com

The mechanism involves three key stages:

Protonation of the Hydroxyl Group: In the presence of a strong, non-nucleophilic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the oxygen atom of the hydroxyl group is protonated. This initial, rapid, and reversible step converts the poor leaving group (⁻OH) into a much better leaving group, a neutral water molecule (H₂O). ucalgary.cavedantu.comyoutube.com

Concerted Elimination: The rate-determining step involves a concerted process where a base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) abstracts a proton from the adjacent carbon (C-2), while the C-O bond of the protonated alcohol (an alkyloxonium ion) simultaneously breaks. pearson.comlibretexts.org This bimolecular step leads directly to the formation of the double bond. pearson.com

Catalyst Regeneration: The process concludes with the regeneration of the acid catalyst. pearson.com

Primary alcohols require harsh conditions for dehydration, typically high temperatures ranging from 170°C to 180°C. libretexts.org

Dehydrobromination of the Alkyl Bromide

Elimination of hydrogen bromide (HBr) from the other end of the molecule can also yield an alkene, in this case, icos-19-en-1-ol. This reaction, known as dehydrohalogenation, is typically induced by a strong, non-nucleophilic base to favor elimination over the competing Sₙ2 substitution reaction. libretexts.orgpearson.com The reaction also follows an E2 mechanism , where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (C-19), and the bromide ion is expelled in a single, concerted step. libretexts.org

Interactive Table: Elimination Pathways of 20-Bromoicosan-1-ol

| Reaction Type | Reagents & Conditions | Mechanism | Product | Key Characteristics |

|---|---|---|---|---|

| Dehydration | Conc. H₂SO₄ or H₃PO₄, Heat (170-180°C) | E2 | Icos-19-en-1-yl bromide | Acid-catalyzed; requires high temperature for primary alcohol. libretexts.org |

| Dehydrobromination | Strong, non-nucleophilic base (e.g., KOC(CH₃)₃) | E2 | Icos-19-en-1-ol | Base-induced; competes with Sₙ2 substitution. pearson.com |

Chemoselective Transformations of 20-Bromoicosan-1-ol

The bifunctional nature of 20-bromoicosan-1-ol allows for chemoselective reactions, where one functional group reacts preferentially while the other remains intact. This selectivity is crucial for its use as a synthetic intermediate.

Transformations at the Bromide Terminus

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. A well-documented chemoselective transformation is the reaction of 20-bromoicosan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netresearchgate.net In this reaction, the azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide to form 20-azidoicosan-1-ol . The primary alcohol at the other end of the chain is unreactive under these conditions. Recent research also highlights the tolerance of the alkyl bromide moiety in metallaphotoredox-catalyzed C(sp³)–N cross-coupling reactions involving alcohols, further underscoring the potential for selective modifications. nih.gov

Transformations at the Alcohol Terminus

Conversely, the primary alcohol can be selectively targeted.

Oxidation: The alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄). These reagents are chosen for their compatibility with the alkyl bromide group, which is generally stable to oxidation. Molybdenum-based metallomicellar catalysts have also been explored for the chemoselective oxidation of alcohols in aqueous media. researchgate.net

Phosphorylation: Catalytic methods have been developed for the direct O-phosphorylation of alcohols that tolerate a range of functional groups, including bromides. acs.org This allows for the selective conversion of the hydroxyl group to a phosphate (B84403) ester.

Protection: The alcohol can be converted into an ether or ester to protect it while subsequent reactions are carried out at the bromide terminus.

Interactive Table: Chemoselective Reactions of 20-Bromoicosan-1-ol

| Targeted Group | Reaction | Reagents | Product |

|---|---|---|---|

| -Br | Nucleophilic Substitution (Azidation) | NaN₃ in DMF | 20-Azidoicosan-1-ol researchgate.netresearchgate.net |

| -OH | Oxidation | PCC in CH₂Cl₂ | 20-Bromoicosanal |

| -OH | Oxidation | KMnO₄ | 20-Bromoicosanoic acid |

| -OH | Phosphorylation | Phosphorylating agent, Catalyst | 20-Bromoicosan-1-yl phosphate acs.org |

Reaction Kinetics and Thermodynamic Considerations for 20-Bromoicosan-1-ol Transformations

The rates and outcomes of reactions involving 20-bromoicosan-1-ol are governed by kinetic and thermodynamic principles.

Reaction Kinetics

Dehydration (E2): As an E2 reaction, the rate of acid-catalyzed dehydration is bimolecular, depending on the concentrations of both the protonated alcohol and the base. periodicchemistry.com The rate-determining step is the single concerted step where the C-H bond is broken and the water molecule departs. pearson.com The kinetics of E2 reactions are sensitive to the steric accessibility of the β-hydrogen and the strength of the base.

Dehydrobromination (E2): The kinetics are also bimolecular, with the rate dependent on the concentrations of the alkyl halide and the base. The strength of the carbon-halogen bond influences the rate; C-Br bonds (bond dissociation energy ~293 kJ/mol) are weaker than C-Cl bonds (~351 kJ/mol), generally leading to faster elimination rates for bromides. wikipedia.org

Nucleophilic Substitution (Sₙ2): The azidation reaction proceeds via an Sₙ2 mechanism. The rate is bimolecular, proportional to the concentrations of both 20-bromoicosan-1-ol and the azide nucleophile. The reaction is favored by polar aprotic solvents (like DMF) that solvate the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.

Thermodynamic Considerations

Dehydration: The conversion of one molecule of alcohol into two molecules (alkene and water) is accompanied by an increase in entropy. ucalgary.ca The reaction is endothermic (requires heat input) and reversible. ucalgary.camasterorganicchemistry.com According to Le Châtelier's principle, the equilibrium can be shifted toward the products by removing water or the alkene as they are formed. High temperatures favor this entropy-driven reaction. ucalgary.ca

Dehydrohalogenation: These reactions are generally thermodynamically favorable, driven by the formation of a stable alkene and a salt. The relative weakness of the C-Br bond compared to the C-H and C-C bonds contributes to the thermodynamic feasibility of the reaction. wikipedia.org

Kinetic vs. Thermodynamic Control: When competing reaction pathways exist, the product distribution can be determined by either kinetic or thermodynamic control. wikipedia.org In the reactions of 20-bromoicosan-1-ol, a key competition is between elimination (E2) and substitution (Sₙ2) at the bromide terminus.

Kinetic control , favored at lower temperatures, leads to the product that is formed fastest (i.e., has the lowest activation energy). libretexts.orglibretexts.org For the C-Br bond, strong, small nucleophiles tend to favor the Sₙ2 pathway.

Thermodynamic control , favored at higher temperatures where reactions are reversible, leads to the most stable product. libretexts.orglibretexts.org The use of a strong, sterically hindered base and higher temperatures favors the E2 pathway, as elimination products are often more stable at higher temperatures due to entropic factors. youtube.com

Interactive Table: Kinetic and Thermodynamic Factors

| Reaction | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Dehydration (E2) | Rate = k[R-OH₂⁺][Base]. Concerted, single-step mechanism. pearson.comperiodicchemistry.com | Endothermic, entropy-favored. Reversible; favored by high temperatures. ucalgary.ca |

| Dehydrobromination (E2) | Rate = k[R-Br][Base]. Favored by strong, sterically hindered bases. | Generally exothermic. Competes with Sₙ2; higher temperatures favor elimination. |

| Azidation (Sₙ2) | Rate = k[R-Br][N₃⁻]. Favored by polar aprotic solvents and strong nucleophiles. | Favored by lower temperatures to minimize competing E2 elimination. |

Synthesis and Reactivity of Derivatives and Analogues of 20 Bromoicosan 1 Ol

Haloalcohol Derivatives for Advanced Chemical Synthesis

Haloalcohols, such as 20-bromoicosan-1-ol, are valuable intermediates in advanced chemical synthesis due to their dual reactivity. The hydroxyl (-OH) group and the carbon-bromine (C-Br) bond represent two distinct reactive sites within the same molecule. msu.edu The hydroxyl group can undergo typical alcohol reactions, including oxidation to form aldehydes or carboxylic acids, while the terminal bromine atom is susceptible to nucleophilic substitution reactions. msu.edu

This bifunctionality makes 20-bromoicosan-1-ol a versatile precursor for creating specialized molecules. For instance, the bromine atom can be replaced by various functional groups, and the hydroxyl group can be modified to alter polarity or to attach other molecular fragments. This strategic functionalization is central to its use in synthesizing lipid-mimetic polymers, fluorescent probes, and complex amphiphilic structures. The reactivity of the C-Br bond is a key feature, enabling its use in coupling reactions like Grignard reactions or Suzuki couplings to form new carbon-carbon bonds, although nucleophilic substitution remains its most common application. ambeed.com

Functionalization Strategies of 20-Bromoicosan-1-ol

The presence of two distinct functional groups on a long aliphatic chain makes 20-bromoicosan-1-ol an ideal scaffold for targeted chemical modifications. researchgate.net These strategies are primarily aimed at introducing new functionalities to create molecules for applications in materials science and synthetic biology. researchgate.netresearchgate.net

A primary functionalization route for 20-bromoicosan-1-ol is the conversion of the terminal bromide to an azide (B81097) (-N₃). This is typically achieved through a nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The reaction proceeds efficiently, replacing the bromine atom to yield 20-azidoicosan-1-ol. researchgate.netresearchgate.net This azido (B1232118) derivative is a stable and highly useful intermediate for further conjugation, particularly via "click chemistry." researchgate.netcore.ac.uk

Table 1: Synthesis of 20-Azidoicosan-1-ol

| Reactant | Reagent | Solvent | Product | Yield | Reference(s) |

|---|

20-Bromoicosan-1-ol is an excellent starting material for the synthesis of bolaamphiphiles—molecules that have hydrophilic head groups at both ends of a long hydrophobic chain. researchgate.net In its native state, the molecule possesses one hydrophilic hydroxyl group. The terminal bromine atom provides a reactive handle to introduce a second hydrophilic group, thereby completing the bolaamphiphilic structure.

The synthesis of 20-azidoicosan-1-ol is a key step in this process. researchgate.netresearchgate.net The resulting azido-alcohol can then be coupled to other molecules to form the second polar head. For example, the azide group can react with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a triazole, which acts as the second hydrophilic terminus. researchgate.net These bolaamphiphiles are of significant interest for their ability to self-assemble into stable monolayered vesicles, hydrogels, and other nanostructures, which have applications in drug delivery and as models for primitive cell membranes. researchgate.netnih.gov

Table 2: Structural Transformation into a Bolaamphiphile Precursor

| Compound | Chemical Formula | Key Functional Groups | Role in Synthesis | Reference(s) |

|---|---|---|---|---|

| 20-Bromoicosan-1-ol | C₂₀H₄₁BrO | -OH (Hydrophilic Head 1), -Br (Reactive Site) | Starting Material |

The functionalized derivatives of 20-bromoicosan-1-ol, especially 20-azidoicosan-1-ol, are instrumental in constructing complex, multicomponent architectures and for conjugation with biomolecules. researchgate.net The azide group is particularly suitable for bio-conjugation reactions due to its high selectivity and efficiency in the CuAAC "click reaction". researchgate.net

In one notable application, a bolaamphiphile derived from 20-azidoicosan-1-ol was conjugated to a DNA oligonucleotide. researchgate.net The azide group on the lipid chain reacted with an alkyne-modified DNA strand, creating a stable lipid-DNA conjugate. researchgate.netresearchgate.net This conjugate was able to spontaneously insert into the bilayer of fatty acid vesicles, effectively tethering the DNA to the vesicle surface. researchgate.net Such surface functionalization allows for molecular recognition and could be used to create nanoreactors for complex chemistry or to direct nanocompartments for targeted delivery. researchgate.netresearchgate.net

Comparative Reactivity Profiles of Brominated Long-Chain Alcohol Analogues

The reactivity of brominated long-chain alcohols is primarily dictated by the properties of the carbon-halogen bond and, to a lesser extent, the hydroxyl group. When comparing 20-bromoicosan-1-ol to its analogues, such as those with different halogens (Cl, I) or different chain lengths, predictable trends in reactivity emerge based on fundamental chemical principles. msu.eduphysicsandmathstutor.com

The key difference in reactivity among long-chain ω-haloalcohols lies in the strength of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, but stronger and less reactive than the C-I bond. physicsandmathstutor.com Consequently, iodo-analogues undergo nucleophilic substitution faster than bromo-analogues, which in turn react faster than chloro-analogues. This trend is a direct consequence of the bond enthalpies, where the C-I bond is the easiest to break. physicsandmathstutor.com

The choice of halogen is therefore a critical consideration in synthetic design. While iodides are more reactive, bromides often offer a good balance of reactivity and stability for storage and handling. The reactivity of the primary alcohol group at the other end of the chain is largely unaffected by the identity of the halogen, especially in long-chain compounds where the two functional groups are well-separated. It behaves as a typical primary alcohol, amenable to reactions like chlorination using reagents such as phosphorus(V) chloride. savemyexams.comsavemyexams.com Methods for converting long-chain alcohols into the corresponding bromides include reactions with phosphorus tribromide or hydrobromic acid. google.comresearchgate.netmpg.de

Table 3: Comparative Properties of Carbon-Halogen Bonds in Analogues

| Halogen (X) | Bond in C-X | Bond Enthalpy (kJ/mol) | Electronegativity of X | Reactivity Trend | Reference(s) |

|---|---|---|---|---|---|

| Chlorine (Cl) | C-Cl | ~340 | 3.16 | Lowest | physicsandmathstutor.com |

| Bromine (Br) | C-Br | ~285 | 2.96 | Intermediate | physicsandmathstutor.com |

Theoretical and Computational Studies Pertaining to 20 Bromoicosan 1 Ol

Computational chemistry and theoretical studies provide invaluable insights into the molecular behavior of complex molecules like 20-bromoicosan-1-ol. Through molecular modeling, simulation, and quantum chemical calculations, it is possible to predict its conformational preferences, electronic structure, and reactivity, complementing experimental findings.

Advanced Applications of 20 Bromoicosan 1 Ol and Its Derivatives in Specialized Research Fields

Utilization in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, 20-bromoicosan-1-ol serves as a key intermediate for creating polymers with tailored properties, functional surface coatings, and organized molecular assemblies. Its ability to participate in various polymerization and modification reactions allows for the development of advanced materials.

Development of Surface-Modified Materials and Functional Coatings

The modification of material surfaces is critical for enhancing properties such as durability, functionality, and environmental interaction. techscience.com Functional coatings can introduce new characteristics like hydrophobicity, attachment sites for further chemical reactions, or responsiveness to external stimuli. google.com 20-Bromoicosan-1-ol is an ideal candidate for creating such surfaces due to its terminal functional groups.

Researchers have utilized 20-bromoicosan-1-ol to synthesize photo-responsive polymers. In one study, it was used to create an azobenzene-containing monomer. rsc.org This monomer was then polymerized to form materials capable of light-triggered self-assembly and surface modification. rsc.org The long C20 chain facilitates the formation of well-ordered structures, while the bromo- and hydroxyl- ends allow for grafting onto surfaces or integration into polymer backbones, creating functional coatings that can change their properties upon light exposure. rsc.org Such materials are pivotal in developing smart surfaces, optical data storage, and micro-actuators.

| Feature | Role of 20-Bromoicosan-1-ol | Resulting Application |

| Terminal -OH group | Serves as an anchor point for attaching other molecules, such as photoswitches like azobenzene. | Creation of functional monomers. |

| Long C20 Alkyl Chain | Induces hydrophobicity and promotes organized packing and self-assembly. | Formation of ordered polymer films and coatings. |

| Terminal -Br group | Allows for grafting the polymer onto a substrate or further modification after film formation. | Development of stable, functionalized surfaces. |

Precursors for Polyurethanes and Crosslinkers

Polyurethanes are a highly versatile class of polymers formed by the reaction of polyols (compounds with multiple hydroxyl groups) and isocyanates. techscience.commdpi.com The properties of the resulting polyurethane can be tuned by changing the structure of the precursors. acs.org 20-Bromoicosan-1-ol, with its terminal hydroxyl group, can act as a monofunctional alcohol in polyurethane synthesis, introducing a long, hydrophobic side chain into the polymer structure.

More significantly, its bifunctional nature makes it a valuable component for producing crosslinked polymers. researchgate.net The hydroxyl group can be incorporated into a polymer backbone, such as a polyurethane, while the terminal bromine atom remains available for subsequent reactions. This bromine atom serves as an active site for crosslinking, which creates a three-dimensional polymer network, enhancing the material's mechanical strength and chemical resistance. rsc.orgrsc.org For instance, the bromo- group can react with amine functionalities on adjacent polymer chains in an alkylation reaction to form these covalent crosslinks. researchgate.netrsc.org This strategy is employed to create robust coatings and materials where durability is paramount. rsc.org

| Functional Group | Role in Polymer Synthesis |

| Hydroxyl (-OH) | Reacts with isocyanates to form urethane (B1682113) linkages, incorporating the molecule into a polyurethane chain. |

| Bromine (-Br) | Acts as a leaving group in nucleophilic substitution reactions (e.g., with amines) to form covalent bonds between polymer chains (crosslinking). |

Self-Assembly Properties of Brominated Long-Chain Alcohols in Organized Systems

The amphiphilic character of 20-bromoicosan-1-ol, arising from its polar hydroxyl head and its long, nonpolar hydrocarbon tail, drives its self-assembly into organized structures in solution and at interfaces. rsc.org When placed in a polar solvent, these molecules can arrange into micelles or other aggregates to minimize the unfavorable interaction between the hydrophobic tails and the solvent.

The presence of a functional group at both ends of the long alkyl chain classifies 20-bromoicosan-1-ol as a bola-amphiphile. This structure allows for the formation of unique assemblies, such as monolayer membranes in vesicles or well-ordered surface films. researchgate.net Research has shown that such molecules are pivotal in stabilizing micellar systems and can be used to create polymerizable lipid analogs for nanocapsules. rsc.org In the synthesis of azobenzene-containing polymers, the self-assembly directed by the long alkyl chain of the 20-bromoicosan-1-ol derivative was crucial for the photo-responsive behavior of the final material. rsc.org

Role in Biomedical and Biosensor Research

In the biomedical field, molecules that can mimic or integrate with biological structures like cell membranes are of high interest. 20-Bromoicosan-1-ol serves as a foundational tool for synthesizing such molecules, including lipid analogs for studying membranes and for functionalizing nanoscale systems for biosensing and drug delivery applications.

Synthesis of Lipid Analogs and Membrane Probes

Cell membranes are primarily composed of lipids, which are amphiphilic molecules that form a bilayer. Lipid analogs are synthetic molecules designed to resemble natural lipids, allowing researchers to probe membrane properties or introduce new functions. broadpharm.combroadpharm.com 20-Bromoicosan-1-ol is an excellent starting material for these analogs because its 20-carbon chain is comparable in length to the fatty acid tails of many natural phospholipids.

The terminal bromine and hydroxyl groups provide handles for chemical modification. For example, the hydroxyl group can be attached to a polar head group, such as a phosphate (B84403) or sugar moiety, while the bromo- group can be converted into other functionalities or used to attach reporter molecules like fluorescent dyes. These synthetic lipid analogs can then be incorporated into artificial or natural membranes to study membrane fluidity, domain formation, and protein-lipid interactions.

Functionalization of Vesicular and Nanoreactor Systems

Vesicles are small, spherical sacs enclosed by a lipid bilayer, which can be used as simplified models of cells or as nanoreactors to carry out chemical reactions in a confined space. Functionalizing the surface of these vesicles is key to their use in targeted drug delivery or complex catalysis. researchgate.net

A notable application of 20-bromoicosan-1-ol is in the synthesis of bola-amphiphile-DNA conjugates for the functionalization of fatty acid vesicles. researchgate.net In a key study, 20-bromoicosan-1-ol was converted in several steps to a 20-carbon chain with a hydroxyl group at one end and an azide (B81097) group at the other. This molecule was then "clicked" onto a DNA oligonucleotide. researchgate.net The resulting DNA-amphiphile conjugate was able to spontaneously insert into the bilayer of decanoic acid vesicles without compromising their stability. researchgate.net This achievement allows for the tethering of DNA to vesicle surfaces, enabling molecular recognition and creating a platform for building complex, functional nanoreactors. researchgate.net

| Research Area | Specific Application of 20-Bromoicosan-1-ol Derivative | Key Finding | Reference |

| Vesicle Functionalization | Synthesis of a bola-amphiphile with a C20 chain, a terminal -OH group, and a DNA strand attached at the other end. | The conjugate efficiently and spontaneously inserts into fatty acid vesicle membranes, allowing for surface functionalization. | researchgate.net |

| Nanoreactor Development | Using the DNA-functionalized vesicles for molecular recognition. | The anchored DNA could hybridize with its complementary strand, demonstrating that the surface modification can be used to direct interactions. | researchgate.net |

Applications in Glycoside Synthesis for Biosensors

The development of highly sensitive and selective biosensors is a major goal in diagnostics and environmental monitoring. A key strategy involves immobilizing biorecognition molecules, such as carbohydrates, onto sensor surfaces. 20-Bromoicosan-1-ol serves as an excellent linker molecule for this purpose.

Research has shown that bromoalkyl glycosides are crucial intermediates in the synthesis of glycomimetics, which can be attached to solid surfaces. researchgate.net The process typically involves two key steps. First, the hydroxyl group of 20-bromoicosan-1-ol is reacted with a protected sugar molecule in a process known as glycosylation. Studies on Fischer glycosylation have demonstrated that long-chain bromoalcohols are particularly compatible with these reaction conditions. researchgate.net

Second, the resulting 20-bromoicosyl glycoside can be used to form a self-assembled monolayer (SAM) on a suitable transducer surface, such as gold. nih.govnih.gov The terminal bromine atom can be converted to a thiol, which readily bonds to gold surfaces, creating a densely packed, organized monolayer. wikipedia.org This SAM positions the carbohydrate units at the interface, making them accessible for specific binding events with target proteins, toxins, or pathogens. nih.gov The binding event can then be detected by various transduction methods, including electrochemical or optical signals, forming the basis of the biosensor's function. nih.govutwente.nl This approach allows for the creation of stable, well-defined surfaces that mimic biological membranes and facilitate sensitive detection. nih.gov

Table 1: Role of 20-Bromoicosan-1-ol in Biosensor Construction

| Feature of 20-Bromoicosan-1-ol | Function in Biosensor Assembly | Relevant Chemical Principle |

|---|---|---|

| -OH (Hydroxyl) Group | Site for attachment of carbohydrate (glycoside synthesis). | Fischer Glycosylation |

| Long (C₂₀) Alkyl Chain | Forms a stable, ordered self-assembled monolayer (SAM). | Van der Waals interactions, Hydrophobicity |

| -Br (Bromo) Group | Can be converted to a thiol for anchoring to gold surfaces. | Nucleophilic Substitution |

Environmental and Atmospheric Chemistry Relevance

Long-chain fatty alcohols, including icosanol (the parent alcohol of 20-bromoicosan-1-ol), are recognized as important compounds in environmental science, particularly in atmospheric chemistry due to their influence on cloud formation.

Fatty alcohols released from terrestrial and marine biota can form organic monolayers at the air-water interface of atmospheric aerosols. researchgate.net These films can act as ice nucleating particles (INPs), which are critical for the formation of ice crystals in clouds, a process that significantly impacts Earth's climate and precipitation patterns. researchgate.netCurrent time information in Bangalore, IN.

Molecular dynamics simulations and experimental studies have investigated how these monolayers facilitate ice formation. Key findings include:

Lattice Matching : The efficiency of ice nucleation is strongly dependent on the structural match between the ordered alcohol monolayer and the crystal lattice of ice. Current time information in Bangalore, IN.tandfonline.com The hydroxyl groups of the fatty alcohols arrange themselves to resemble the structure of the basal plane of ice.

Chain Length and Parity : Ice nucleation temperatures increase with the length of the alkyl chain. tandfonline.com An interesting "odd-even" effect has been observed, where alcohols with an odd number of carbon atoms are generally better ice nucleators than those with an even number. Current time information in Bangalore, IN.core.ac.uk For even-chain alcohols like icosanol (C20), the freezing point reaches a plateau at lower temperatures compared to odd-chain alcohols. core.ac.uk A poorer lattice match can partially account for the reduced ice nucleation ability of C₂₀H₄₁OH monolayers compared to longer-chain alcohols. Current time information in Bangalore, IN.tandfonline.com

Molecular Configuration : The specific orientation of the alcohol's C-O bond relative to the water surface is crucial. Current time information in Bangalore, IN. Ice nucleation is most efficient within a narrow range of bond orientations and is inhibited if the bond is directed too sharply towards or away from the water. Current time information in Bangalore, IN.

These studies highlight the significant role that long-chain alcohols play in atmospheric processes, with 20-carbon chains being a key subject of this research.

Table 2: Factors Influencing Ice Nucleation by Fatty Alcohol Monolayers

| Factor | Influence on Ice Nucleation Efficiency | Example related to C₂₀ Alcohols |

|---|---|---|

| Alkyl Chain Length | Longer chains generally lead to warmer ice nucleation temperatures. | C₂₀ is less efficient than C₃₀ or C₃₁ alcohols. Current time information in Bangalore, IN.tandfonline.com |

| Chain Parity (Odd/Even) | Odd-numbered chains tend to be more effective ice nucleators. tandfonline.comcore.ac.uk | As an even-numbered alcohol, icosanol is a less effective nucleator than C₃₁ alcohol. core.ac.uk |

| Lattice Match | A closer structural match to the ice crystal lattice enhances nucleation. Current time information in Bangalore, IN. | The lattice match of C₂₀H₄₁OH monolayers is poorer than that of longer chains. Current time information in Bangalore, IN.tandfonline.com |

| C-O Bond Orientation | A narrow band of orientations is optimal for promoting ice formation. Current time information in Bangalore, IN. | Configurations outside the optimal range inhibit nucleation. Current time information in Bangalore, IN. |

Advanced Chemical Synthesis Applications

The dual functionality of 20-bromoicosan-1-ol makes it a valuable building block in the synthesis of advanced materials, including polymers, chromatographic media, and functional dyes.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for grafting polymer chains from a surface to create "polymer brushes" with controlled thickness and composition. mdpi.comnih.gov This requires an initiator molecule to be immobilized on the substrate.

20-Bromoicosan-1-ol is an ideal candidate to create a macroinitiator surface. rsc.org The molecule can be anchored to a substrate (like silica (B1680970) or metal oxides) via its hydroxyl group. This forms a self-assembled monolayer where the terminal bromine atoms are exposed. researchgate.net This surface, covered in initiating sites, functions as a macroinitiator. rsc.orgresearchgate.net In the presence of a monomer and an ATRP catalyst (typically a copper complex), polymer chains begin to grow from these bromine sites, creating a dense layer of polymer brushes tethered to the surface. researchgate.netcmu.edu This method allows for precise control over the properties of the modified surface, which is crucial for applications in areas like biocompatible coatings, sensors, and lubrication. mdpi.com

High-performance liquid chromatography (HPLC) relies on specialized column packing materials (the stationary phase) to separate components of a mixture. crunchchemistry.co.uk The surface chemistry of the packing material, typically silica gel, dictates its separation capabilities. silicycle.com

20-Bromoicosan-1-ol can be used to create custom stationary phases. The hydroxyl group can react with the silanol (B1196071) groups on the surface of silica particles, covalently bonding the long C₂₀ chain to the support. silicycle.comsigmaaldrich.com This process results in a hydrophobic stationary phase, useful for reversed-phase chromatography, where nonpolar analytes are retained. The long alkyl chain provides strong hydrophobic interactions. crunchchemistry.co.uk

Furthermore, the terminal bromine atom offers a site for additional derivatization. It can be converted into other functional groups (e.g., amines, nitriles, or other polar groups) through nucleophilic substitution. This allows for the creation of mixed-mode or specialty chromatographic phases with unique selectivities, capable of separating complex mixtures that are challenging for standard columns. silicycle.com

The long alkyl chain of 20-bromoicosan-1-ol makes it a useful component in the design of specialized dyes, particularly fluorescent probes for studying biological membranes. Many such probes consist of a fluorophore (the light-emitting part) and a hydrophobic tail that anchors the molecule within the lipid bilayer of a cell membrane. nih.govmdpi.com

20-Bromoicosan-1-ol can be used as a precursor for these hydrophobic tails. The hydroxyl group provides a reactive site for attaching a fluorophore molecule. For instance, it can be coupled to a diazonium salt to form an azo dye, a large class of colored compounds. cuhk.edu.hknih.gov The resulting dye would possess a C₂₀ chain, ensuring it remains embedded in lipid environments. These functional dyes can be used to report on membrane properties such as fluidity, polarity, or local order, providing valuable insights for cell biology and biophysics. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for 20 Bromoicosan 1 Ol

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The conventional synthesis of 20-bromoicosan-1-ol typically involves the partial bromination of icosane-1,20-diol with concentrated hydrobromic acid (HBr), often requiring harsh conditions, long reaction times, and the use of hazardous solvents like toluene (B28343) or benzene. acs.orgcore.ac.uk Future research is geared towards developing pathways that are not only more efficient but also align with the principles of green chemistry.

Promising areas of exploration include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can significantly enhance the reaction between the aqueous HBr and the organic diol substrate. researchgate.netcrdeepjournal.org This method can improve yields, reduce reaction times, and eliminate the need for carcinogenic solvents like benzene. acs.orgresearchgate.net Further research could optimize PTC conditions specifically for long-chain diols like icosane-1,20-diol, potentially enabling lower temperatures and easier product separation. figshare.com

Microwave-Assisted Synthesis: Coupling PTC with microwave irradiation has been shown to dramatically accelerate the synthesis of bromoalkanols from diols, providing enhanced yields in a fraction of the time compared to conventional heating. acs.orgresearchgate.netresearchgate.net This energy-efficient approach is a key avenue for developing a more sustainable process.

Catalytic Dehydrohalogenation and Hydrobromination: Future pathways could involve the catalytic conversion of biomass-derived feedstocks. For instance, processes are being developed to convert long-chain fatty acids from plant oils into terminal alkenes. nih.gov These alkenes could then undergo selective anti-Markovnikov hydrobromination to yield the terminal bromide, followed by functionalization at the other end.

Bifunctional and Tandem Catalysis: A forward-looking approach involves the development of bifunctional catalysts that can perform multiple reaction steps in a single pot. techniques-ingenieur.frresearchgate.net For example, a catalyst could be designed to first selectively oxidize a terminal methyl group of a bio-based C20 alkane to an alcohol and then facilitate a separate bromination at the other terminus, drastically improving atom economy and reducing waste. pnas.orgresearchgate.net Tandem catalytic systems that combine reactions, such as the conversion of ethanol (B145695) into longer-chain alcohols, demonstrate the potential for building complex molecules from simple, renewable feedstocks. rsc.org

Table 1: Comparison of Synthetic Methodologies for Bromoalkanols

| Methodology | Typical Reagents | Advantages | Disadvantages | Research Focus |

|---|---|---|---|---|

| Conventional | Icosane-1,20-diol, HBr, Toluene | Established procedure | Harsh conditions, long reaction times, hazardous solvents, moderate yield | N/A |

| Phase-Transfer Catalysis (PTC) | Icosane-1,20-diol, HBr, Quaternary Ammonium Salt | Higher yields, shorter times, avoids hazardous solvents | Catalyst separation and recycling | Optimization of catalyst and reaction conditions for long-chain diols |

| Microwave-Assisted PTC | Icosane-1,20-diol, HBr, PTC catalyst | Rapid reaction rates, high efficiency, lower energy use | Specialized equipment required, scalability challenges | Scaling up processes, catalyst stability under irradiation |

| Bio-Feedstock Conversion | Plant oils, enzymes, photocatalysts | Uses renewable resources, potentially milder conditions | Multi-step process, catalyst development needed | Efficient conversion of biomass to long-chain alkenes nih.gov |

| Tandem Catalysis | Simple alcohols, bifunctional catalysts | High atom economy, reduced unit operations, process intensification | Complex catalyst design and synthesis | Development of robust catalysts for one-pot functionalization |

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

The synthesis of 20-bromoicosan-1-ol from icosane-1,20-diol and HBr proceeds through a nucleophilic substitution mechanism. Given that the hydroxyl group is on a primary carbon, the reaction follows an SN2 pathway. The process involves the protonation of one terminal hydroxyl group by HBr to form a good leaving group (water), followed by a backside attack by the bromide ion.

Currently, this compound is achiral. However, a significant area for future research is the development of synthetic routes to chiral analogues of 20-bromoicosan-1-ol. This would require precise stereochemical control, an arena where modern organic synthesis has made great strides.

Substrate-Controlled Synthesis: If a synthesis were to start from a chiral long-chain precursor derived from the chiral pool (e.g., a lipid or carbohydrate), the existing stereocenters could direct the formation of new ones. nih.govdiva-portal.org

Catalyst-Controlled Asymmetric Synthesis: The most flexible approach involves the use of chiral catalysts. Future research could explore the asymmetric reduction of a long-chain keto-ester to generate a chiral alcohol at one end. researchgate.net Similarly, developing enantioselective methods for functionalizing C-H bonds could introduce chirality at specific points along the 20-carbon chain. Research into the stereoselective synthesis of 1,3-diols and amino alcohols showcases powerful methodologies, such as the use of chiral organocatalysts or metal complexes, that could be adapted to create chiral bifunctional long-chain molecules. nih.govresearchgate.netacs.orgbeilstein-journals.org

Stereodivergent Synthesis: Advanced strategies could enable the synthesis of any desired stereoisomer of a functionalized icosanol derivative. For example, catalyst-directed isomerization of a strategically placed allylic alcohol on the carbon chain could be used to set a specific stereocenter at C-20 or another position. acs.org This would allow access to a diverse library of stereochemically defined molecules for advanced applications.

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The true value of 20-bromoicosan-1-ol lies in its capacity as a bifunctional building block. Both the hydroxyl and bromide groups can be selectively modified to produce a wide array of advanced derivatives with tailored properties.

The primary reactive sites allow for the following transformations:

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ester, ether, or tosylate.

The bromide group is an excellent leaving group for SN2 reactions, allowing for the introduction of various nucleophiles such as azides, thiols, cyanides, or for the formation of organometallic reagents.

A key research direction is the synthesis of bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a long hydrophobic chain. One notable derivative is 20-azidoicosan-1-ol , synthesized by reacting 20-bromoicosan-1-ol with sodium azide (B81097). researchgate.net This azido-alcohol is a precursor for "click chemistry," a powerful tool for covalently linking the molecule to other chemical entities, such as DNA, to create functional bolaamphiphiles. researchgate.net

Table 2: Key Functional Derivatives of 20-Bromoicosan-1-ol

| Derivative Name | Precursor | Key Reagents | Resulting Functionality | Potential Application |

|---|---|---|---|---|

| 20-Azidoicosan-1-ol | 20-Bromoicosan-1-ol | Sodium Azide (NaN₃) | Terminal azide (-N₃) and alcohol (-OH) | Click chemistry, synthesis of DNA-amphiphile conjugates researchgate.netresearchgate.net |

| Icosane-1-thiol-20-ol | 20-Bromoicosan-1-ol | Sodium hydrosulfide (B80085) (NaSH) | Terminal thiol (-SH) and alcohol (-OH) | Self-assembled monolayers on gold surfaces |

| 20-(Dimethylamino)icosan-1-ol | 20-Bromoicosan-1-ol | Dimethylamine ((CH₃)₂NH) | Terminal tertiary amine and alcohol | pH-responsive lipids, cationic surfactants |

| (20-hydroxyicosyl)triphenylphosphonium bromide | 20-Bromoicosan-1-ol | Triphenylphosphine (B44618) (PPh₃) | Terminal phosphonium (B103445) salt and alcohol | Wittig reagents for olefination reactions |

| Specialty Lipids | 20-Bromoicosan-1-ol | Various coupling partners | Complex lipid structures | Transfection agents, drug delivery systems researchgate.net |

Emerging Applications in Nanoscience and Advanced Materials

The functional derivatives of 20-bromoicosan-1-ol are well-suited for creating sophisticated materials at the nanoscale. The ability to introduce different functionalities at opposite ends of a long aliphatic chain is ideal for designing molecules that self-assemble into highly ordered structures.

Functional Vesicles and Nanoreactors: Bolaamphiphiles synthesized from 20-bromoicosan-1-ol can be inserted into the lipid bilayers of vesicles. researchgate.net For example, a DNA-bolaamphiphile conjugate can anchor to a fatty acid vesicle, functionalizing its surface for molecular recognition. Such modified vesicles could serve as programmable nanoreactors or be used in advanced drug delivery systems. researchgate.net

Lipid Nanoparticles (LNPs) for Gene Delivery: This compound is a precursor for synthesizing some of the specialty lipids used in LNPs, which are critical for mRNA vaccines and gene therapies. cordenpharma.com The long C20 chain mimics natural lipids, while the functionalizable ends allow for the attachment of cationic headgroups (to bind nucleic acids) or PEGylated chains (to improve stability).

Self-Assembled Monolayers (SAMs): Thiol derivatives of 20-bromoicosan-1-ol could be used to form SAMs on gold surfaces. The terminal hydroxyl groups would create a hydrophilic surface whose properties (e.g., wettability, biocompatibility) could be further tuned by subsequent chemical reactions.

Advanced Polymers: The molecule has been used to create polymers with photoswitching capabilities by linking it to molecules like azobenzene. These materials could find applications in optical data storage, molecular switches, and light-responsive surfaces.

Integration with Green Chemistry Principles and Sustainable Manufacturing Processes

Future manufacturing of 20-bromoicosan-1-ol and its derivatives must prioritize sustainability. This involves a holistic approach encompassing feedstock sourcing, reaction efficiency, and waste reduction.

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. Research into oleochemistry and microbial fermentation is opening pathways to produce long-chain fatty acids, alcohols, and alkanes from renewable biomass like plant oils. teknoscienze.comaciesbio.comsustainability-directory.com These bio-based lipids could serve as sustainable starting points for the synthesis of 20-bromoicosan-1-ol. teknoscienze.com

Sustainable Purification: The manufacturing of high-purity specialty lipids often involves extensive chromatography, which consumes large volumes of solvents. Investing in greener purification technologies like supercritical fluid chromatography (SFC), which uses recycled CO₂, can dramatically reduce the environmental footprint of the manufacturing process. cordenpharma.com

Process Intensification: Combining reaction and separation steps, using continuous flow reactors, and employing immobilized enzymes or catalysts can lead to more efficient, safer, and less wasteful manufacturing processes. csic.es Applying these concepts to the synthesis of 20-bromoicosan-1-ol and its derivatives is a key area for future industrial research.

By focusing on these unexplored avenues, the scientific community can unlock the full potential of 20-bromoicosan-1-ol, transforming it from a simple intermediate into a cornerstone for the next generation of sustainable and high-performance materials.

Q & A

Q. How can researchers design experiments to study the compound’s role in lipid raft formation?

- Methodological Answer : Use fluorescence microscopy (Laurdan dye for membrane order) and AFM to visualize raft domains in model membranes. Vary 20-bromoicosan-1-ol concentration (0.1–10 mol%) and correlate with DSC thermograms to assess phase behavior .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products